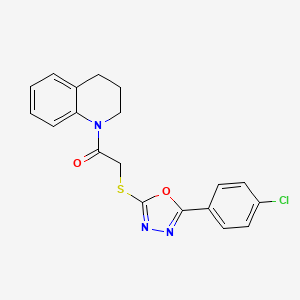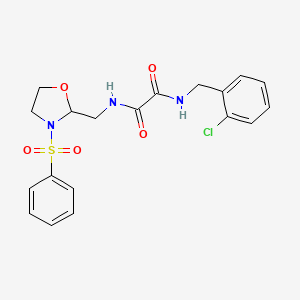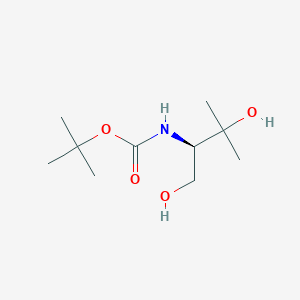
4-Bromo-6-(2,2,2-trifluoroethoxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-6-(2,2,2-trifluoroethoxy)pyrimidine” is a chemical compound with the molecular formula C6H4BrF3N2O . It has a molecular weight of 257.01 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H4BrF3N2O/c7-4-1-5(12-3-11-4)13-2-6(8,9)10/h1,3H,2H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored at 4°C .Aplicaciones Científicas De Investigación
Radiosensitization in Clinical Research
- Halogenated pyrimidine analogs like bromodeoxyuridine (BrdUrd) and iododeoxyuridine (IdUrd) are studied as potential clinical radiosensitizers. They enhance the effectiveness of radiation therapy by being incorporated into DNA and increasing the production of DNA strand breaks (Kinsella et al., 1987).
Cell Kinetics and Cancer Research
- BrdUrd is used in cell kinetics studies for cancer research. It gets incorporated into the DNA of proliferating cells, aiding in understanding the cell cycle and planning radio- or chemotherapy (Riccardi et al., 1988).
Effects on DNA Synthesis and Cell Viability
- The incorporation of brominated pyrimidines like BUdR into DNA affects DNA synthesis rates and cell viability, especially when exposed to light (Yang et al., 1970).
Tracing DNA Synthesis in Biomedical Studies
- Thymidine analogues like BrdU are used to tag dividing cells in biomedical research. This allows for studying various aspects of cell biology, including stem cell research and cancer biology (Cavanagh et al., 2011).
Chemical Synthesis and Functionalization
- The stability of pyrimidyllithium species, like 4-Bromo-6-(trifluoromethyl)pyrimidine, is explored for chemical synthesis and functionalization. These compounds can be transformed into various derivatives with potential applications in pharmaceuticals (Schlosser et al., 2006).
Mutagenic Effect in Genetic Research
- Certain pyrimidine analogs, due to their structural similarity to nucleic acid bases, are used to study their mutagenic effects on organisms like T4 phages. This contributes to our understanding of genetic mutation processes (Freese, 1959).
Research in Photobiology
- Studies on pyrimidine photoproducts, including those from halogenated pyrimidines, provide insights into DNA damage and repair mechanisms following UV exposure (Kim et al., 1994).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-6-(2,2,2-trifluoroethoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c7-4-1-5(12-3-11-4)13-2-6(8,9)10/h1,3H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYQKSCEFKEYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Br)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide hydrochloride](/img/structure/B2888481.png)
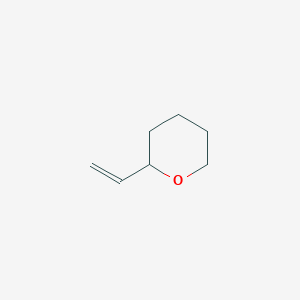
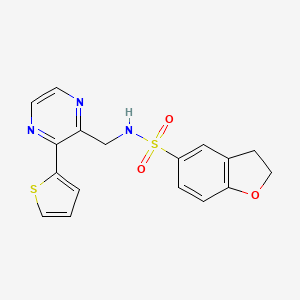

![N-[(2,2-Dimethyl-1,1-dioxothiolan-3-yl)methyl]prop-2-enamide](/img/structure/B2888487.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2888488.png)
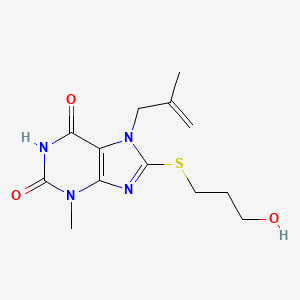

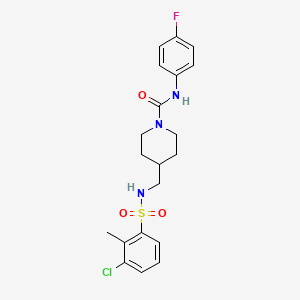
![4-(4-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2888497.png)
